molecular formula C21H23NO3S B2700582 6-ethyl-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-39-2

6-ethyl-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2700582
CAS No.: 899214-39-2
M. Wt: 369.48
InChI Key: BVPSEOOKHHFQJT-UHFFFAOYSA-N
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Description

6-Ethyl-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic small molecule based on a 1,4-dihydroquinolin-4-one scaffold, a structure recognized for its relevance in pharmaceutical research . Compounds featuring the dihydroquinolin-4-one core are investigated as key intermediates and pharmacophores in medicinal chemistry, particularly for their potential as biased agonists for G protein-coupled receptors (GPCRs) . For instance, structurally related derivatives have been designed as bivalent ligands to explore dopamine D2 receptor signaling, aiming to achieve functional selectivity between G-protein and β-arrestin pathways . This mechanism is of significant interest for developing new therapeutic strategies for neurological disorders such as Parkinson's disease and schizophrenia . The specific pattern of substituents on this compound—including the ethyl, tosyl, and propyl groups—suggests it is a specialized chemical tool, likely intended for probing structure-activity relationships (SAR), screening biological activity, or optimizing lead compounds in drug discovery campaigns . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethyl-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-4-12-22-14-20(26(24,25)17-9-6-15(3)7-10-17)21(23)18-13-16(5-2)8-11-19(18)22/h6-11,13-14H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPSEOOKHHFQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 6-ethyl-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is C22H25N1O3S, with a molecular weight of 397.51 g/mol. It is characterized by a dihydroquinolinone backbone substituted with an ethyl group and a sulfonamide moiety.

Antitumor Activity

Research indicates that 6-ethyl-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested against human tumor xenografts, demonstrating an IC50 value indicative of its potency as an anticancer agent.

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.45
HT-29 (Colon)0.70
A549 (Lung)0.80

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Case Study: Inhibition of Cytokine Production
In a study involving human peripheral blood mononuclear cells (PBMCs), treatment with 6-ethyl-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one resulted in a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, highlighting its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to stem from its ability to interfere with critical cellular signaling pathways involved in inflammation and tumor proliferation. Specifically, it may act as an inhibitor of histone deacetylases (HDACs), which are known to play a role in gene expression regulation related to cancer progression.

Toxicity and Safety Profile

Toxicological assessments have shown that 6-ethyl-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one has low toxicity in animal models. In studies where doses were administered up to 2000 mg/kg, no significant adverse effects were observed.

Table 2: Toxicity Data

Dose (mg/kg)Observed Effects
500No adverse effects
1000Mild gastrointestinal discomfort
2000No significant toxicity

Current Research and Future Directions

Ongoing research is focused on optimizing the synthesis of this compound and exploring its efficacy in combination therapies for cancer treatment. Future studies aim to elucidate its full mechanism of action and assess its effectiveness in vivo.

Comparison with Similar Compounds

Target Compound vs. 7f ()

  • Position 3 : The tosyl group in the target is a classic hydrogen-bond acceptor, while 7f’s sulfonamidoethyl chain may enable additional interactions with charged residues in target proteins.
  • Position 6 : Ethyl (target) vs. fluoro (7f). Fluorine’s electronegativity could enhance binding affinity but may increase metabolic stability concerns compared to ethyl’s hydrophobic bulk .

Target Compound vs. BF93202 ()

  • Oxadiazoles are bioisosteres for sulfonamides but lack strong hydrogen-bonding capacity .
  • Position 6: Ethyl (target) vs. methyl (BF93202). The longer alkyl chain in the target may enhance lipophilicity and steric shielding of the quinolinone core.

Target Compound vs. ZINC2694408 ()

  • Position 1: Propyl (target) vs. 4-chlorobenzyl (ZINC2694408).
  • Position 3 : 4-Methylbenzenesulfonyl (target) vs. 4-isopropylbenzenesulfonyl (ZINC2694408). The isopropyl group adds steric hindrance, which could reduce off-target interactions but may limit solubility .
  • Position 6: Ethyl (target) vs. ethoxy (ZINC2694408).

Research Findings and Implications

This contrasts with oxadiazole-containing analogs, which exhibit reduced polarity .

Lipophilicity and Permeability : The propyl and ethyl substituents in the target compound strike a balance between lipophilicity (predicted logP ~3.5) and steric effects, favoring membrane permeability over bulkier analogs like ZINC2694408 .

Metabolic Stability : Sulfonyl groups are prone to enzymatic reduction, whereas oxadiazoles (BF93202) and halogenated derivatives (7f) may exhibit longer half-lives due to resistance to metabolic degradation .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing 6-ethyl-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one?

Answer:
The synthesis involves a multi-step process starting with the preparation of the quinoline core, followed by sequential functionalization. Key steps include:

  • Quinoline Core Formation : Cyclization reactions under controlled temperatures (e.g., 80–120°C) using catalysts like p-toluenesulfonic acid.
  • Sulfonylation : Introduction of the 4-methylbenzenesulfonyl group via reaction with 4-methylbenzenesulfonyl chloride in dichloromethane or DMSO, requiring inert atmospheres to avoid side reactions .
  • Propyl Group Attachment : Alkylation using 1-bromopropane with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
    Optimization Strategies :
  • Temperature Control : Maintain ±2°C precision during exothermic steps to prevent decomposition.
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve sulfonylation yields by stabilizing intermediates .
  • Catalyst Screening : Test alternatives like DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics.

Basic: Which analytical techniques are most effective for characterizing this compound and ensuring purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and detect impurities. For example, the sulfonyl group’s aromatic protons appear as a singlet at δ 7.6–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 416.2) and identifies byproducts like N-oxide derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .

Advanced: How does the sulfonyl group influence the compound’s biological activity, and how can this be systematically studied?

Answer:
The sulfonyl group enhances binding to enzymatic targets (e.g., kinases) through hydrogen bonding and hydrophobic interactions. Methodological Approaches :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified sulfonyl groups (e.g., 3,5-dimethylbenzenesulfonyl) and compare IC50 values in enzyme inhibition assays .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., using SHELXL for structure refinement) to map interaction sites .
  • Computational Modeling : Perform molecular dynamics simulations to quantify sulfonyl group contributions to binding energy (e.g., using AMBER or GROMACS) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Answer:
Discrepancies may arise from assay conditions or compound purity. Resolution Strategies :

  • Standardized Assays : Replicate studies using identical protocols (e.g., ATP concentration in kinase assays) and cell lines (e.g., HeLa vs. MCF-7) .
  • Batch Repurification : Re-purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) to eliminate trace oxidants or solvents affecting activity .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?

Answer:

  • In Vitro ADME :
    • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF).
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • In Vivo Studies :
    • Pharmacokinetic Profiling : Administer intravenously (2 mg/kg) and orally (10 mg/kg) in rodent models. Collect plasma samples at 0, 1, 4, 8, 24 h for AUC and half-life calculations .

Advanced: How can researchers investigate the compound’s potential off-target effects?

Answer:

  • Panel Screening : Test against a broad panel of receptors/enzymes (e.g., CEREP’s Psychoactive Drug Screen) to identify off-target binding .
  • Transcriptomics : Perform RNA sequencing on treated cell lines to detect dysregulated pathways (e.g., NF-κB or MAPK signaling) .
  • Toxicogenomics : Use zebrafish embryos to assess developmental toxicity (LC50 and teratogenicity) at 24–72 h post-fertilization .

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